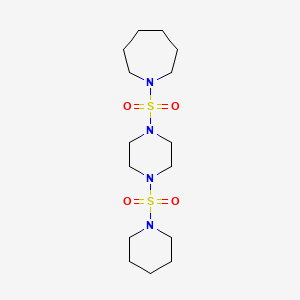

1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane

Description

Properties

IUPAC Name |

1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O4S2/c20-24(21,16-8-4-1-2-5-9-16)18-12-14-19(15-13-18)25(22,23)17-10-6-3-7-11-17/h1-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBJPVQGNOVFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted piperazine and azepane compounds.

Scientific Research Applications

1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.

Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

Spirooxindolopyrrolidine-embedded piperidinone: Exhibits potential anticancer activity.

N-acyl derivatives of piperidine: Used as soluble epoxide hydrolase inhibitors.

Uniqueness: 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane is unique due to its combination of piperidine, piperazine, and azepane rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications in medicinal chemistry and drug design, setting it apart from other similar compounds.

Biological Activity

Overview of 1-(4-Piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylazepane

This compound is a synthetic compound that belongs to a class of sulfonamide derivatives. These compounds are often studied for their potential therapeutic applications, particularly in the fields of psychiatry and oncology. The structural features of this compound suggest it may interact with various biological targets, influencing several physiological processes.

The biological activity of sulfonamide compounds generally involves the inhibition of enzymes or receptors. In particular, the piperidine and piperazine moieties can enhance binding affinity to neurotransmitter receptors, which may be relevant in treating conditions like anxiety and depression. The sulfonamide group is known to participate in hydrogen bonding, which may facilitate interactions with target proteins.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve targeting pathways such as PI3K/Akt and MAPK signaling cascades.

Antimicrobial Properties

Sulfonamide compounds are historically recognized for their antibacterial activity. They function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism has been extended to evaluate the efficacy of new derivatives against resistant bacterial strains.

Neuropharmacological Effects

Compounds containing piperidine and piperazine rings have been investigated for their neuropharmacological effects. They may act as serotonin or dopamine receptor modulators, leading to anxiolytic or antidepressant effects. The potential for these compounds to cross the blood-brain barrier enhances their relevance in treating central nervous system disorders.

Table 1: Biological Activities of Sulfonamide Derivatives

Case Study: Antitumor Effects in Cell Lines

A study conducted on a series of piperazine derivatives demonstrated significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.